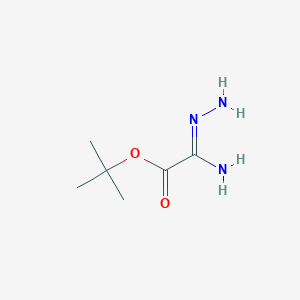
tert-butyl (N'-aminocarbamimidoyl)formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (N’-aminocarbamimidoyl)formate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocarbamimidoyl group, and a formate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (N’-aminocarbamimidoyl)formate typically involves the reaction of tert-butyl formate with an appropriate aminocarbamimidoyl precursor. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester. The reaction conditions often include a solvent such as dichloromethane and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tert-butyl (N’-aminocarbamimidoyl)formate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (N’-aminocarbamimidoyl)formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new esters or amides .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (N’-aminocarbamimidoyl)formate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel compounds and materials .
Biology
In biological research, the compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool for investigating biochemical pathways and molecular targets .
Medicine
Its chemical properties enable it to be modified into active pharmaceutical ingredients with therapeutic effects .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of tert-butyl (N’-aminocarbamimidoyl)formate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl formate: Similar in structure but lacks the aminocarbamimidoyl group, making it less versatile in certain applications.
tert-Butyl acetate: Another ester with different reactivity and applications.
tert-Butyl propionate: Similar ester but with a different carbon chain length, affecting its chemical properties and uses.
Uniqueness
tert-Butyl (N’-aminocarbamimidoyl)formate stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Propriétés
Numéro CAS |
16721-42-9 |
|---|---|
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
tert-butyl (2Z)-2-amino-2-hydrazinylideneacetate |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)4(7)9-8/h8H2,1-3H3,(H2,7,9) |
Clé InChI |
ZEAAYQYCBOZTNH-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C(=N/N)/N |
SMILES canonique |
CC(C)(C)OC(=O)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















